N-(3,4-dimethylphenyl)-2-phenylsulfanylacetamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-phenylsulfanylacetamide: is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenylsulfanyl group attached to an acetamide backbone, with a 3,4-dimethylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-2-phenylsulfanylacetamide typically involves the reaction of 3,4-dimethylaniline with phenylsulfanylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-dimethylphenyl)-2-phenylsulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry: N-(3,4-dimethylphenyl)-2-phenylsulfanylacetamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and in the study of reaction mechanisms.
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating protein-ligand interactions.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-phenylsulfanylacetamide involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The compound may also interact with other proteins and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
- N-(2,3-dimethylphenyl)-2-phenylsulfanylacetamide
- N-(3,5-dimethylphenyl)-2-phenylsulfanylacetamide
- N-(3,4-dimethylphenyl)-2-phenylacetamide
Comparison: N-(3,4-dimethylphenyl)-2-phenylsulfanylacetamide is unique due to the presence of both the phenylsulfanyl and 3,4-dimethylphenyl groups. This combination of substituents imparts distinct chemical and biological properties compared to its analogs. For example, the position and nature of the substituents can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-12-8-9-14(10-13(12)2)17-16(18)11-19-15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBWQTVJCYECAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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